molecular formula C16H18N2O5S B2925613 6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate CAS No. 2177258-04-5

6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate

Cat. No.: B2925613
CAS No.: 2177258-04-5
M. Wt: 350.39
InChI Key: ZFMSDASLAYGZRV-UHFFFAOYSA-N
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Description

6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate is a complex heterocyclic compound that features a unique combination of functional groups and ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common route includes the formation of the thieno[3,2-b]pyridine core followed by the introduction of the ethyl, methyl, and morpholine groups through various substitution reactions. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique properties may be beneficial.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of 6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 7-morpholin-4-ylthieno[3,2-b]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-3-23-16(20)10-8-17-12-11(15(19)21-2)9-24-14(12)13(10)18-4-6-22-7-5-18/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMSDASLAYGZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CSC2=C1N3CCOCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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